2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
One-pot synthesis methods have been explored to create various pyrimidine derivatives, such as thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These methods involve the condensation of ketones with cyanothioacetamide and α-halocarbonyl compounds or formamide, leading to compounds with potential applications in medicinal chemistry due to their structural complexity and functional diversity (Dyachenko et al., 2020).
Heterocyclic Compound Synthesis
Microwave irradiative cyclocondensation has been utilized to synthesize pyrimidine-linked pyrazole heterocyclics. These compounds have been evaluated for their insecticidal and antibacterial potential, showcasing the relevance of pyrimidine derivatives in developing new agents with antimicrobial properties (Deohate & Palaspagar, 2020).
Nucleoside Derivative Synthesis
Thymidine and uridine derivatives have been modified to create amine analogues, further leading to the formation of rhenium tricarbonyl complexes. These complexes have been studied for their potential applications in bioconjugation and imaging, demonstrating the versatility of pyrimidine derivatives in bioorganic and medicinal chemistry (Wei et al., 2005).
Regioselective Synthesis
Regioselective synthesis techniques have been developed to create novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. These methods highlight the strategic manipulation of pyrimidine chemistry to achieve specific substitution patterns, which is crucial for the development of compounds with desired biological activities (Quiroga et al., 2007).
Antimicrobial Activity Studies
Synthesis and evaluation of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been conducted to assess their antimicrobial activity. These studies have shown that certain synthesized compounds exhibit pronounced antimicrobial properties, indicating the potential of pyrimidine derivatives in antimicrobial drug discovery (Sirakanyan et al., 2021).
Properties
IUPAC Name |
2-cyclopropyl-6-pentan-3-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDSESUXQWMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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